17-Hydroxy-6beta-methyl Corticosterone 21-Acetate
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Overview
Description
17-Hydroxy-6beta-methyl Corticosterone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H34O6 and a molecular weight of 418.523. This compound is used primarily in research settings and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate typically involves the hydroxylation and acetylation of corticosteroid precursors. One common method includes the use of microbial transformation and enzymatic processes to introduce the hydroxyl and acetyl groups at specific positions on the steroid backbone .
Industrial Production Methods: Industrial production often starts with diosgenin, a naturally occurring steroid sapogenin. The process involves multiple steps, including microbial transformation, chemical hydroxylation, and acetylation.
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of the original compound .
Scientific Research Applications
17-Hydroxy-6beta-methyl Corticosterone 21-Acetate is widely used in scientific research due to its corticosteroid properties. Its applications include:
Chemistry: Used as a reference material for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune disorders.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Mechanism of Action
The mechanism of action of 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate involves binding to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). Upon binding, the compound translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various therapeutic applications.
Uniqueness: 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16+,17+,19+,21-,22+,23+,24+/m1/s1 |
InChI Key |
ZWEFPCOQVDIOJD-GUTMJZMYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
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